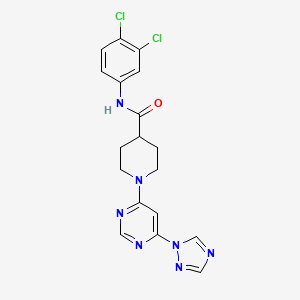

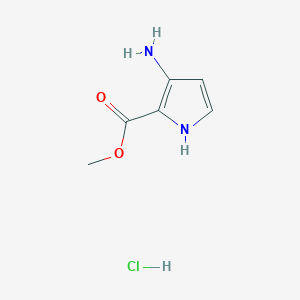

Methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

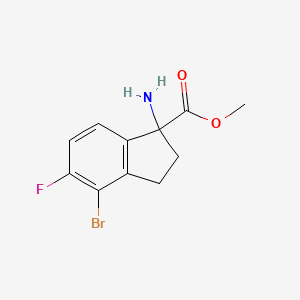

“Methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2445785-15-7 . It has a molecular weight of 176.6 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 176.6 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been a subject of interest due to its role in synthesizing ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride through a multi-step process that addresses safety, stability, and handling concerns, providing an efficient alternative to traditional methods (J. Min, 2006).

- Research has also explored the use of a three-component condensation process for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating a method to synthesize a vast library of pyrrolones efficiently (S. Ryabukhin et al., 2012).

- A novel synthesis approach for α-aminopyrrole derivatives via "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" has been developed, indicating the compound's versatility in synthesizing pyrrole-containing products (E. Galenko et al., 2019).

Crystal Engineering and Functionalization

- Pyrrole-2-carboxylate derivatives have demonstrated potential in crystal engineering, forming robust supramolecular structures, which opens avenues for designing novel material structures (Zhenming Yin & Zucheng Li, 2006).

- The catalytic carbonylation of pyrroles using a palladium iodide-catalyzed method has been introduced, facilitating the synthesis of functionalized pyrrole derivatives, important for material science and organic electronics (B. Gabriele et al., 2012).

Heterocyclic Chemistry and Drug Synthesis

- In heterocyclic chemistry, the compound plays a crucial role in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, pivotal for developing pharmaceuticals and agrochemicals (Uroš Grošelj et al., 2013).

- Another application is observed in the synthesis of 2,3-disubstituted pyrrolidines and piperidines via an oxidative decarboxylation-beta-iodination process of amino acids, showcasing the compound's relevance in producing key intermediates for medicinal chemistry (A. Boto et al., 2001).

Advanced Organic Synthesis Techniques

- The compound has been involved in advanced organic synthesis techniques, including the switchable synthesis of pyrroles and pyrazines, offering significant potential in developing diverse organic molecules with varied functionalities (N. V. Rostovskii et al., 2017).

- A basic functionalized ionic liquid has been utilized as a green catalyst for the one-pot synthesis of highly functionalized pyrroles, emphasizing the role of the compound in sustainable chemistry applications (I. Yavari & E. Kowsari, 2008).

Safety and Hazards

“Methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride” is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h2-3,8H,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRLXARYATYPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2445785-15-7 |

Source

|

| Record name | methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2842191.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842192.png)

![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)

![N-(furan-2-ylmethyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)